molecular formula C5H8N2O B2762234 (5-methyl-1H-imidazol-2-yl)methanol CAS No. 872-79-7

(5-methyl-1H-imidazol-2-yl)methanol

Cat. No. B2762234
CAS RN: 872-79-7
M. Wt: 112.132
InChI Key: BLINWUJXZICUTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

1-Methylimidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol . The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts .


Molecular Structure Analysis

The molecular formula of (5-methyl-1H-imidazol-2-yl)methanol hydrochloride is C5H9CLN2O . The Inchi Code is 1S/C5H8N2O.ClH/c1-4-2-6-5 (3-8)7-4;/h2,8H,3H2,1H3, (H,6,7);1H .


Chemical Reactions Analysis

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

The physical form of (5-methyl-1H-imidazol-2-yl)methanol hydrochloride is a white solid . It has a molecular weight of 148.59 . It should be stored at 0-8 C .

Scientific Research Applications

Pharmaceutical Drug Synthesis

Imidazole derivatives are foundational structures in many pharmaceutical drugs due to their broad range of biological activities. “(5-methyl-1H-imidazol-2-yl)methanol” can be utilized in the synthesis of drugs that exhibit antibacterial, antifungal, and antiviral properties. For instance, drugs like metronidazole and tinidazole, which contain the imidazole ring, are effective in treating bacterial and protozoal infections .

Development of Anticancer Agents

The imidazole moiety is significant in the design of anticancer drugs. Its incorporation into drug structures can enhance the ability to interfere with the replication of cancer cells. Research into imidazole derivatives has shown promise in the treatment of conditions such as Hodgkin’s disease .

Safety and Hazards

(5-Methyl-1H-imidazol-2-yl)methanol hydrochloride causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . Future challenges include expanding the scope and limitations of these methodologies, improving the functional group compatibility of the process, and exploring new substitution patterns around the ring .

properties

IUPAC Name

(5-methyl-1H-imidazol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-2-6-5(3-8)7-4/h2,8H,3H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLINWUJXZICUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-methyl-1H-imidazol-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.